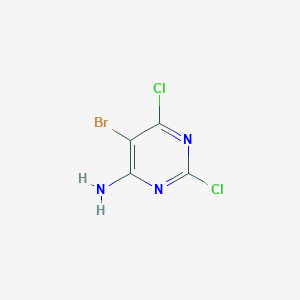

5-Bromo-2,6-dichloropyrimidin-4-amine

描述

5-Bromo-2,6-dichloropyrimidin-4-amine is a chemical compound with the molecular formula C4H2BrCl2N31. It is not intended for human or veterinary use and is typically used for research purposes1.

Synthesis Analysis

The synthesis of 5-Bromo-2,6-dichloropyrimidin-4-amine is not explicitly mentioned in the search results. However, related compounds such as 5-Bromo-2,4-dichloropyrimidine have been synthesized using various methods23. For instance, one method involves the use of 2-amino-4-thloropyridine as a starting raw material, obtaining a key intermediate through the bromination reaction, and then obtaining the final product through diazotization and chlorination2. Another method involves the Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine with several arylboronic acids3.Molecular Structure Analysis

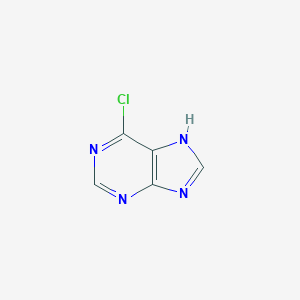

The molecular structure of 5-Bromo-2,6-dichloropyrimidin-4-amine can be inferred from its molecular formula C4H2BrCl2N31. However, specific details about its structure, such as bond lengths and angles, are not provided in the search results.

Chemical Reactions Analysis

Specific chemical reactions involving 5-Bromo-2,6-dichloropyrimidin-4-amine are not mentioned in the search results. However, related compounds such as 5-Bromo-2,4-dichloropyrimidine have been used as starting reagents for the synthesis of positive allosteric modulators for GABA B receptors and pyridinepyrimidine analogs4.Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Bromo-2,6-dichloropyrimidin-4-amine are not explicitly mentioned in the search results. However, it is known that the compound has a molecular weight of 242.89 g/mol1.科学研究应用

Chemical Synthesis and Structural Analysis

- 5-Bromo-2,6-dichloropyrimidin-4-amine is used in chemical synthesis, specifically in regioselective displacement reactions with ammonia. These reactions lead to the formation of derivatives such as 5-bromo-2-chloro-6-methylpyrimidin-4-amine, which have been analyzed using X-ray crystallography (Doulah et al., 2014).

Antibacterial Applications

- Novel pyrimido and thiazino derivatives of 5-Bromo-2,6-dichloropyrimidin-4-amine have been synthesized and evaluated for antibacterial activity. Some derivatives have shown moderate effectiveness compared to standard reference drugs (Afrough et al., 2019).

Chemical Reaction Studies

- The compound has been studied for its reaction mechanisms, such as the amination of halogenopyrimidines in liquid ammonia. These studies provide insight into the influence of halogen and accessibility of the pyrimidine nucleus on reaction mechanisms (Rasmussen & Plas, 2010).

Synthesis of Azo Compounds

- 5-Bromo-2,6-dichloropyrimidin-4-amine is used in the synthesis of azo compounds and derivatives, contributing to the field of dye chemistry and materials science (Nikpour et al., 2012).

安全和危害

Specific safety and hazard information for 5-Bromo-2,6-dichloropyrimidin-4-amine is not provided in the search results. However, related compounds such as 5-Bromo-2,4-dichloropyrimidine are classified as hazardous according to the 2012 OSHA Hazard Communication Standard5. They are associated with acute toxicity through dermal, inhalation, and oral routes, eye damage, skin corrosion, and skin sensitization5.

未来方向

The future directions of research involving 5-Bromo-2,6-dichloropyrimidin-4-amine are not explicitly mentioned in the search results. However, related compounds such as 5-Bromo-2,4-dichloropyrimidine have been used as starting reagents for the synthesis of positive allosteric modulators for GABA B receptors and pyridinepyrimidine analogs4, suggesting potential areas of future research.

Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, further research and consultation with experts in the field may be necessary.

属性

IUPAC Name |

5-bromo-2,6-dichloropyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrCl2N3/c5-1-2(6)9-4(7)10-3(1)8/h(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBTHOTVRUMBOMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(N=C1Cl)Cl)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrCl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2,6-dichloropyrimidin-4-amine | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-methoxy-9H-pyrido[2,3-b]indole](/img/structure/B169763.png)

![1-[4-(Trifluoromethyl)phenyl]pyrrolidine](/img/structure/B169778.png)